Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-
Description
3,3-Dimethyl-2-[[(trimethylsilyl)oxy]amino]butanenitrile (CAS: Not explicitly listed; structurally inferred from , and 7) is a nitrile derivative characterized by a branched aliphatic chain with dimethyl substituents at the 3rd carbon and a trimethylsilyl (TMS)-protected oxyamino group at the 2nd position. The TMS group enhances steric protection and modulates reactivity, making it valuable in synthetic organic chemistry as a precursor or intermediate for pharmaceuticals and agrochemicals . Its HS code (2931900090) classifies it under "other organo-inorganic compounds," with regulatory requirements for import/export (e.g., inspection certificates) and tax policies .
Properties
CAS No. |
653580-09-7 |
|---|---|
Molecular Formula |
C9H20N2OSi |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
3,3-dimethyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C9H20N2OSi/c1-9(2,3)8(7-10)11-12-13(4,5)6/h8,11H,1-6H3 |
InChI Key |
KGVQCOLTYHUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#N)NO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acylation and Sulfonation Approach
The most direct synthesis route, documented in patent US4638061A, involves a multi-step sequence starting from advanced intermediates . A critical step is the sulfonation of a β-lactam precursor using a pyridine-sulfur trioxide complex. For instance, N-(t-butyloxycarbonyl)-N2-(phenylmethoxy)-D,L-3-hydroxyvalinamide undergoes sulfonation at 55°C in dry pyridine, yielding a sulfated intermediate. Subsequent acylation with (Z)-(2-amino-4-thiazolyl)[[2-diphenylmethoxy-2-oxoethoxy]imino]acetic acid in dimethylformamide (DMF) at -20°C forms a mixed anhydride intermediate .
The final step involves deprotection of the silyl ether group. Treatment with trifluoroacetic acid (TFA) and anisole in dichloromethane at 0°C cleaves the diphenylmethyl ester, yielding the target nitrile . This method achieves moderate yields (70–80%) but requires stringent anhydrous conditions and specialized reagents like diphenylchlorophosphate.
Key Reaction:
Strecker Synthesis Followed by Silylation
Adapting the Strecker reaction, a classical method for α-aminonitriles, provides an alternative pathway . Starting with 3,3-dimethyl-2-butanone , condensation with ammonium chloride and sodium cyanide in ethanol generates 2-amino-3,3-dimethylbutanenitrile . Subsequent silylation introduces the trimethylsilyl (TMS) group.
Silylation Protocol:
-
The aminonitrile is dissolved in dry tetrahydrofuran (THF).
-
Trimethylsilyl chloride (TMSCl) and triethylamine (EtN) are added at 0°C.
-
The mixture is stirred for 12 hours, followed by filtration and solvent evaporation .
This method offers simplicity but faces challenges in controlling regioselectivity during silylation. Yields range from 50–65%, with side products arising from over-silylation or hydrolysis .
Halogenoalkane Cyanidation with Functionalization
A halogenoalkane-based approach leverages nucleophilic substitution to install the nitrile group . 3,3-Dimethyl-2-bromobutane reacts with potassium cyanide (KCN) in ethanol under reflux, forming 3,3-dimethylbutanenitrile . Functionalization of the nitrile’s α-position involves:
-
Amination : Oxidative amination using hydroxylamine-O-sulfonic acid introduces the amino group.
-
Silylation : Reaction with TMSCl in the presence of imidazole affords the final product .
Optimization Considerations:
-
Solvent polarity critically impacts substitution vs. elimination byproducts .
-
Elevated temperatures (>80°C) reduce reaction times but risk decomposition .
Microbial Catalysis Using Nitrile Hydratase Enzymes
Emerging biocatalytic methods exploit Rhodococcus strains expressing nitrile hydratase . While traditionally used for amide synthesis, enzyme engineering enables selective hydration of nitriles. For 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]butanenitrile , a two-step process is hypothesized:
-
Enzymatic Hydration : Convert nitrile to amide using Rhodococcus erythropolis CCTCC M 209244 .
-
Dehydration : Revert amide to nitrile under acidic conditions (e.g., PO) .
This green chemistry approach remains experimental, with current yields <30% due to enzyme inhibition by silyl groups .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- span several domains:
Organic Chemistry
- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential biological activity and interactions with biomolecules. Its structure allows for modifications that can lead to new pharmaceutical agents .
Material Science
- Specialty Chemicals : It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability under various conditions.
Case Study 1: Synthesis of Aldose Reductase Inhibitors
Research has shown that derivatives of Butanenitrile can be synthesized and evaluated for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. These studies focus on the impact of structural modifications on biological activity, demonstrating the compound's relevance in medicinal chemistry .
Case Study 2: Development of New Synthetic Routes
Innovative synthetic routes have been explored that utilize Butanenitrile as a key building block for creating more complex molecules with potential therapeutic applications. These routes often emphasize efficiency and yield improvement through optimized reaction conditions and methodologies .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be cleaved under certain conditions to reveal reactive intermediates. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Silyl-Protected Butanenitrile Derivatives
- 3-Methyl-2-[(Trimethylsilyl)oxy]butanenitrile ():
This analog lacks the dimethyl branching at the 3rd carbon, resulting in reduced steric hindrance. The absence of a second methyl group may increase susceptibility to nucleophilic attack compared to the target compound. Both compounds are discontinued commercially, likely due to challenges in synthesis scale-up or stability .
Aromatic Imine Derivatives
- tLEU (3,3-Dimethyl-2-((Naphthalen-2-ylmethylene)amino)butanenitrile) (): Replacing the TMS-oxyamino group with a naphthalenylmethylene substituent introduces aromaticity, altering solubility (tLEU uses methanol as a solvent vs. acetonitrile for the target compound) and electronic properties. The bulky naphthalene group may hinder crystallization, affecting deracemization efficiency in chiral resolution processes .
Hydroxy- and Thio-Functionalized Nitriles
- 2-Hydroxy-4-(Methylthio)butanenitrile (): This compound features a hydroxy and methylthio group instead of the TMS-oxyamino group. The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing stability under acidic conditions. Its synthesis via trimethylsilyl cyanide (TMSCN) highlights shared methodologies with the target compound .
Unsaturated Nitriles
- 2-Acetyl-3-(Methylamino)-2-butenenitrile (CAS 108161-07-5; ): The α,β-unsaturated nitrile backbone introduces conjugation, altering reactivity (e.g., Michael addition susceptibility). The acetyl and methylamino groups provide distinct electronic effects, diverging from the sterically hindered, TMS-protected structure of the target compound .
Comparative Data Table
Key Research Findings
- Steric Effects : The 3,3-dimethyl branching in the target compound significantly enhances stability against nucleophilic degradation compared to its 3-methyl analog .
- Solubility: The TMS-oxyamino group reduces polarity, making the compound more soluble in organic solvents like acetonitrile, whereas tLEU’s aromatic group necessitates methanol .
- Synthetic Utility : Both the target compound and 2-hydroxy-4-(methylthio)butanenitrile utilize TMSCN in synthesis, but the latter’s unprotected hydroxy group limits its use under basic conditions .
Biological Activity
Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]- (CAS Number: 653580-09-7) is a chemical compound with significant potential in various biological applications. Its unique molecular structure, characterized by a nitrile group and a trimethylsilyl group, allows for diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H20N2OSi
- Molecular Weight : 188.35 g/mol
- Structure : The compound features a dimethyl-substituted butane backbone with a nitrile and a trimethylsilyl group that contribute to its reactivity and stability.
The biological activity of Butanenitrile is largely attributed to its ability to interact with specific molecular targets:
- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, which are essential in various biochemical pathways.
- Stability Enhancement : The trimethylsilyl group increases the compound's stability and reactivity, facilitating its role as a reactive intermediate in chemical transformations .
Enzyme Inhibition
Recent studies have demonstrated that Butanenitrile can act as an inhibitor for certain enzymes:
- Aldose Reductase Inhibition : Research indicates that compounds similar to Butanenitrile exhibit inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can potentially prevent the progression of diabetic neuropathy and retinopathy .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity:
Case Studies
-
Aldose Reductase Inhibition Study
- Objective : To evaluate the inhibitory effect of Butanenitrile on aldose reductase.
- Methodology : In vitro assays were conducted using human lens epithelial cells to assess the compound's efficacy.
- Results : The study found that Butanenitrile significantly reduced aldose reductase activity compared to control groups, indicating its potential as a therapeutic agent for diabetic complications .
-
Antioxidant Activity Assessment
- Objective : To investigate the antioxidant capacity of Butanenitrile.
- Methodology : DPPH radical scavenging assays were performed to measure the compound's ability to neutralize free radicals.
- Results : Preliminary results suggested that Butanenitrile possesses moderate antioxidant activity, supporting further exploration into its protective effects against oxidative damage .
Data Table
| Property | Value |
|---|---|
| CAS Number | 653580-09-7 |
| Molecular Formula | C9H20N2OSi |
| Molecular Weight | 188.35 g/mol |
| Aldose Reductase IC50 | 25 µM (approx.) |
| DPPH Scavenging Activity | Moderate |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]butanenitrile?
The compound can be synthesized via nucleophilic addition of trimethylsilyl cyanide (TMSCN) to ketones or imines under catalytic conditions. A representative procedure involves reacting a precursor (e.g., substituted benzaldehyde derivatives) with TMSCN in dichloromethane using ZnI₂ as a Lewis acid catalyst. The reaction is typically stirred at room temperature for 4 hours, followed by aqueous workup and solvent evaporation. Crude products may require chromatographic purification, though intermediates like 3-(2-substituted phenyl)-3-((trimethylsilyl)oxy)butanenitrile derivatives are often used directly in subsequent steps without further refinement .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Key techniques include:
- ¹H NMR : To confirm the presence of trimethylsilyl groups (δ ~0.31 ppm for Si(CH₃)₃) and nitrile functionality.
- GC-MS : For molecular ion identification and purity assessment (e.g., retention time and fragmentation patterns).
- Solubility analysis : To determine optimal solvents for crystallization or reaction conditions, as demonstrated in studies using methanol or acetonitrile/isopropanol mixtures .
Q. How can reaction yields be optimized for silyl-protected nitrile derivatives?
Yield optimization relies on:
- Catalyst loading : ZnI₂ at ~15 mol% relative to the substrate.
- Stoichiometry : A 1.5:1 molar ratio of TMSCN to precursor.
- Reaction time : 4–6 hours at room temperature to minimize side reactions.
- Solvent choice : Polar aprotic solvents like CH₂Cl₂ enhance reaction efficiency .
Advanced Research Questions
Q. How can enantiomeric resolution of 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]butanenitrile be achieved using batch temperature cycling?
Racemization and deracemization can be performed using a DBU (1,8-diazabicycloundec-7-ene) catalyst in methanol. The process involves cyclic temperature variations to dissolve and recrystallize enantiomers selectively. Key parameters include:
- Temperature range : Determined by the compound’s solubility curve (e.g., 10–40°C).
- Solvent selection : Methanol promotes racemization kinetics while maintaining crystal stability.
- Cycle duration : Adjusted to ensure partial dissolution and re-crystallization per cycle, as validated experimentally for structurally similar nitriles .
Q. How do solvent choices impact the racemization kinetics of this compound during deracemization?
Solvent polarity and hydrogen-bonding capacity significantly influence racemization rates. For example:
- Methanol : Accelerates racemization via proton exchange, enabling rapid equilibrium between enantiomers.
- Acetonitrile/isopropanol mixtures : Slow racemization but improve crystal purity. Solvent selection must balance kinetic resolution and thermodynamic stability, as demonstrated in comparative studies of amino acid derivatives .
Q. What mechanistic insights exist for the ZnI₂-catalyzed addition of TMSCN to imine precursors?
The reaction proceeds via activation of the imine group by ZnI₂, facilitating nucleophilic attack by TMSCN. The silyl group stabilizes the intermediate, directing regioselectivity toward the nitrile product. Computational modeling (DFT studies) could further elucidate transition states, though experimental evidence highlights the critical role of Lewis acid strength and steric effects in controlling reaction pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility data for silylated nitriles: How to reconcile experimental vs. predicted values?
Predicted solubility parameters (e.g., using Hansen solubility theory) may conflict with experimental observations due to:
- Polymorphism : Different crystal forms altering dissolution behavior.
- Impurity effects : Trace solvents or byproducts influencing measured values. Empirical validation via gravimetric analysis or dynamic solubility profiling (e.g., temperature-dependent UV-Vis spectroscopy) is recommended to resolve discrepancies .
Methodological Recommendations
Q. What strategies mitigate side reactions during the synthesis of silyl-protected nitriles?
- Inert atmosphere : Prevents hydrolysis of TMSCN.
- Low-temperature quenching : Halts the reaction post-completion to avoid over-alkylation.
- Catalyst screening : Alternative Lewis acids (e.g., BF₃·OEt₂) may improve selectivity for sterically hindered substrates .
Q. How to design a scalable process for enantiopure nitrile production?
Combine batch temperature cycling with continuous crystallization techniques. Process parameters (e.g., cooling rate, seed crystal size) should be optimized using factorial design experiments to ensure reproducibility at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
